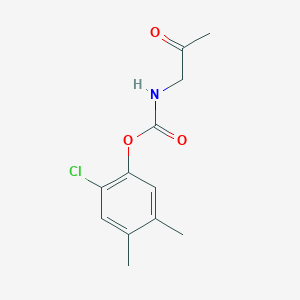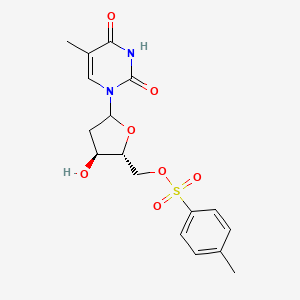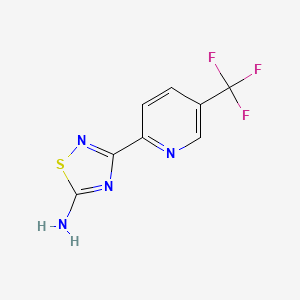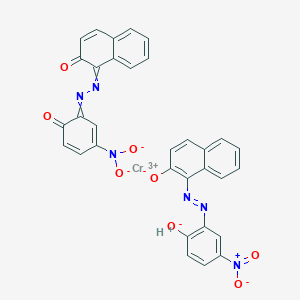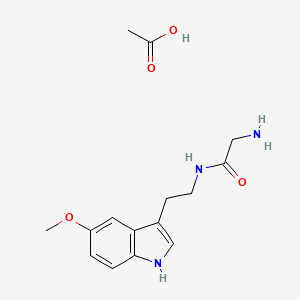
Glycyl-5-methoxytryptamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-5-methoxytryptamine acetate is a compound that combines the properties of glycine and 5-methoxytryptamine The latter is a derivative of tryptamine, which is a naturally occurring compound in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-5-methoxytryptamine acetate typically involves the reaction of glycine with 5-methoxytryptamine. The process can be carried out in a solvent such as dichloromethane, with acetic anhydride as the acetylating agent. The reaction is usually catalyzed by 4-dimethylaminopyridine (4-DMAP) and carried out at a temperature range of 5-10°C .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The raw materials, glycine and 5-methoxytryptamine, are readily available and relatively inexpensive, making the production process cost-effective. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-5-methoxytryptamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: The major product is 5-methoxyindole-3-acetic acid.
Reduction: The major product is 5-methoxytryptamine.
Substitution: The major product is 5-methoxytryptamine derivatives with various substituents.
Scientific Research Applications
Glycyl-5-methoxytryptamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmission and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, depression, and other neurological conditions.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Glycyl-5-methoxytryptamine acetate involves its interaction with melatonin receptors in the brain. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits the cAMP signal transduction pathway. This leads to various physiological effects, including the regulation of sleep-wake cycles and mood stabilization .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-5-methoxytryptamine:
5-methoxytryptamine: A precursor to melatonin with similar biological activities.
N-acetyl-5-hydroxytryptamine: Another derivative of tryptamine with comparable effects on the circadian rhythm
Uniqueness
Glycyl-5-methoxytryptamine acetate is unique due to its combination of glycine and 5-methoxytryptamine, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
5257-28-3 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4) |
InChI Key |
ZVEUEADHKFLNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


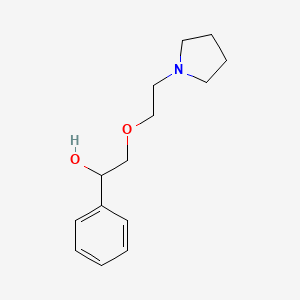
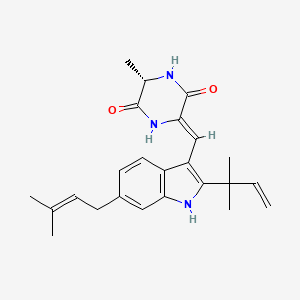
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
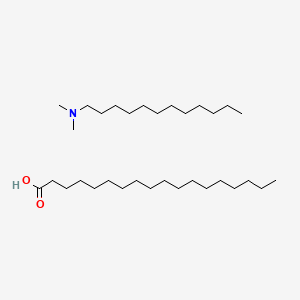
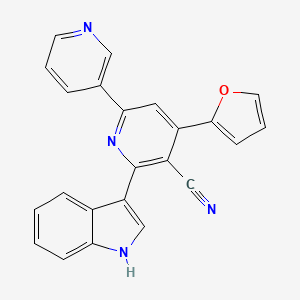
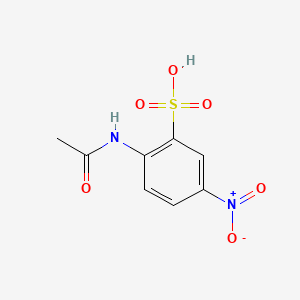
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
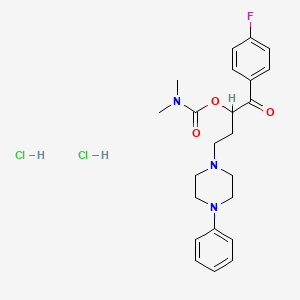
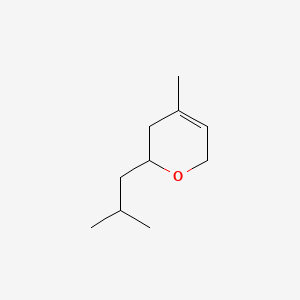
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
